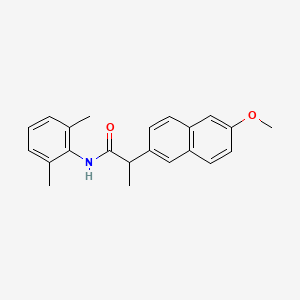![molecular formula C17H13ClN2O3S2 B13374579 3-{[(4-chlorophenyl)sulfonyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B13374579.png)
3-{[(4-chlorophenyl)sulfonyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[(4-chlorophenyl)sulfonyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a thiazoloquinazolinone core and a chlorophenylsulfonylmethyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-chlorophenyl)sulfonyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one typically involves multiple steps, starting with the preparation of the thiazoloquinazolinone core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The chlorophenylsulfonylmethyl group is then introduced via sulfonylation reactions using reagents such as chlorosulfonic acid and chlorophenylmethane.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
3-{[(4-chlorophenyl)sulfonyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
3-{[(4-chlorophenyl)sulfonyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-{[(4-chlorophenyl)sulfonyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-{[(4-bromophenyl)sulfonyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one
- 3-{[(4-methylphenyl)sulfonyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one
Uniqueness
3-{[(4-chlorophenyl)sulfonyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one is unique due to the presence of the chlorophenylsulfonylmethyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C17H13ClN2O3S2 |
|---|---|
Molekulargewicht |
392.9 g/mol |
IUPAC-Name |
3-[(4-chlorophenyl)sulfonylmethyl]-2,3-dihydro-[1,3]thiazolo[2,3-b]quinazolin-5-one |
InChI |
InChI=1S/C17H13ClN2O3S2/c18-11-5-7-13(8-6-11)25(22,23)10-12-9-24-17-19-15-4-2-1-3-14(15)16(21)20(12)17/h1-8,12H,9-10H2 |
InChI-Schlüssel |
VNVDDUJJIOWHQL-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(N2C(=O)C3=CC=CC=C3N=C2S1)CS(=O)(=O)C4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[3-(dimethylamino)propyl]-5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13374511.png)
![2-(5-Hydroxy-4-(2-hydroxyethyl)-3-methyl-1H-pyrazol-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol](/img/structure/B13374512.png)
![7-hydroxy-8-[2-(3-hydroxy-4-methoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepin-4-yl]-4-methyl-2H-chromen-2-one](/img/structure/B13374518.png)
![[7'-(4-Chlorophenyl)-1,1',2,6',7',7'a-hexahydro-5-methoxy-2-oxospiro(indole-3,5'-pyrrolo[1,2-c][1,3]thiazole)-6'-yl](2-thienyl)methanone](/img/structure/B13374520.png)
![methyl 4-({2-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B13374528.png)
![4-{[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B13374529.png)
![1-[(4-Bromo-2,5-dimethylphenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B13374539.png)

![3-hydroxy-1-isobutyl-3-[2-(4-isopropylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B13374559.png)

![3-[4-(dimethylamino)benzylidene]-2-isopropyl-2,3-dihydro-4H-1,2-benzothiazin-4-one 1,1-dioxide](/img/structure/B13374567.png)
![7-(2-methoxyethyl)-2-{[(2E)-3-phenyl-2-propenyl]sulfanyl}-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13374574.png)
![5-(2,5-dimethoxyphenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13374585.png)
